Enzymatic Cycling Amplification Efficiency: 7-Fold Rate Differential Between Microbial and Mammalian GDH Sources
In an NADP(H) enzymatic cycling/amplification system incorporating glucose-6-phosphate dehydrogenase, Candida utilis GDH (CUGDH) produced a 7-fold higher amplification rate compared to bovine liver GDH (BLGDH) under identical assay conditions [1]. The Proteus sp. GDH (PSGDH) cycling pair yielded an intermediate rate of 14.4 × 10³ cycles⁻¹, but PSGDH was deemed unsuitable as a BLGDH replacement due to practical limitations [1].
| Evidence Dimension | NADP(H) cycling amplification rate |
|---|---|
| Target Compound Data | BLGDH: 3 × 10³ cycles⁻¹ (cph) |
| Comparator Or Baseline | CUGDH: 21.5 × 10³ cycles⁻¹ (cph); PSGDH: 14.4 × 10³ cycles⁻¹ (cph) |
| Quantified Difference | CUGDH exhibits 7.2-fold higher amplification rate than BLGDH |
| Conditions | Centrifugal fast analyzer (CFA), paired with Bakers yeast glucose-6-phosphate dehydrogenase |
Why This Matters
Users requiring high-sensitivity NADP(H) quantification should select microbial-source GDH (e.g., Candida utilis) over bovine liver GDH for maximum signal amplification; conversely, users with established bovine liver GDH protocols should verify that substitution with microbial GDH does not exceed dynamic range requirements.
- [1] Lewis B, McGuinness ET. Robotic enzyme amplification: a comparison of some kinetic properties of bovine liver, Candida utilis and Proteus sp. glutamic dehydrogenases. Analyst. 2001;126(6):855-860. doi:10.1039/b008596k View Source
